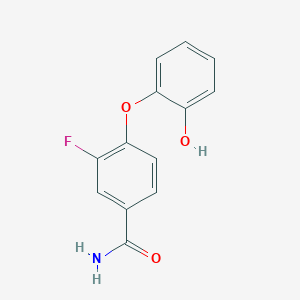

3-Fluoro-4-(2-hydroxyphenoxy)benzamide

Description

Contextualization of the Benzamide (B126) Chemical Class in Medicinal Chemistry Research

Benzamides are a significant class of organic compounds characterized by a carboxamide attached to a benzene (B151609) ring. researchgate.net This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals with diverse therapeutic applications. researchgate.netnih.gov The versatility of the benzamide scaffold allows for structural modifications that can modulate a compound's pharmacological profile, influencing its efficacy, selectivity, and pharmacokinetic properties. researchgate.net

Historically, benzamide derivatives have been successfully developed as antipsychotics, antiemetics, and gastroprokinetic agents. nih.gov More recently, their applications have expanded into areas such as oncology, with some derivatives showing promise as inhibitors of specific enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov The amide bond in the benzamide structure can participate in hydrogen bonding interactions with biological targets, a key factor in molecular recognition and binding affinity. researchgate.net

Strategic Significance of Fluorine and Phenoxy Moieties in Rational Drug Design

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's biological activity. Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. It can also modulate the acidity or basicity of nearby functional groups, which can affect a compound's binding affinity to its target and its solubility. Furthermore, the introduction of fluorine can alter the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

The phenoxy group, an ether linkage between a phenyl group and an oxygen atom, is another privileged scaffold in drug discovery. researchgate.netsigmaaldrich.comnih.gov This moiety is present in numerous approved drugs and is often crucial for their biological activity. researchgate.netsigmaaldrich.comnih.gov The phenoxy group can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. The ether oxygen can also act as a hydrogen bond acceptor. researchgate.net The hydroxyphenoxy group, as seen in 3-Fluoro-4-(2-hydroxyphenoxy)benzamide, introduces a hydroxyl group which can act as both a hydrogen bond donor and acceptor, further enhancing the potential for specific interactions with a biological target. nih.gov

Overview of Prior Academic Investigations on Analogous Compounds and Scaffolds

While direct research on this compound is limited, studies on analogous structures provide valuable insights into its potential areas of application. The 2-(4-hydroxyphenoxy)benzamide scaffold, for instance, is found in a variety of bioactive compounds with demonstrated antibacterial and antitumor effects. nih.gov This suggests that the core structure of the target compound is amenable to biological activity.

Research into fluorinated benzamides has also been fruitful. For example, various fluorobenzamide derivatives have been investigated as potential cytotoxic prodrugs and for other therapeutic applications. google.com The position of the fluorine atom on the benzamide ring can significantly impact the reactivity and biological activity of the molecule. google.com Furthermore, studies on phenoxybenzamides have identified them as selective inhibitors of enzymes such as mono-ADP-ribosyltransferases, highlighting the potential for this class of compounds to modulate specific biological pathways. nih.gov Investigations into other substituted phenoxybenzamides have revealed antiplasmodial activity, indicating a potential application in infectious disease research. mdpi.com The collective findings from these studies on analogous compounds underscore the rationale for the synthesis and investigation of molecules like this compound within the broader context of drug discovery and development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO3 |

|---|---|

Molecular Weight |

247.22 g/mol |

IUPAC Name |

3-fluoro-4-(2-hydroxyphenoxy)benzamide |

InChI |

InChI=1S/C13H10FNO3/c14-9-7-8(13(15)17)5-6-11(9)18-12-4-2-1-3-10(12)16/h1-7,16H,(H2,15,17) |

InChI Key |

QPRLDDUZJVXUMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC2=C(C=C(C=C2)C(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for 3 Fluoro 4 2 Hydroxyphenoxy Benzamide

Retrosynthetic Analysis and Proposed Synthetic Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For 3-fluoro-4-(2-hydroxyphenoxy)benzamide, both linear and convergent synthetic strategies can be envisioned.

Linear Synthesis Approaches

A linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. A plausible linear retrosynthesis of this compound could commence with a commercially available substituted benzene (B151609) derivative, such as 4-amino-3-fluorobenzoic acid.

Scheme 1: Proposed Linear Retrosynthetic Pathway

This pathway would involve the initial protection of the carboxylic acid, followed by diazotization of the amino group and subsequent conversion to a hydroxyl group. The next key step would be the formation of the diaryl ether linkage, followed by deprotection and amidation of the carboxylic acid.

Convergent Synthesis Strategies

Scheme 2: Proposed Convergent Retrosynthetic Pathway

In this approach, one fragment would be a suitably substituted and protected catechol, while the other would be a 3-fluoro-4-halobenzamide. The crucial diaryl ether bond would be formed by coupling these two fragments.

Key Synthetic Reactions and Mechanisms

The synthesis of this compound relies on several key chemical reactions, each with specific mechanisms and conditions.

Formation of the Central Benzamide (B126) Moiety

The benzamide functional group can be introduced through several established methods.

From a Carboxylic Acid: The most direct method involves the reaction of 3-fluoro-4-(2-hydroxyphenoxy)benzoic acid with ammonia (B1221849) or a source of ammonia. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then treated with ammonia to form the amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the direct condensation of the carboxylic acid with ammonia. A one-pot procedure using titanium(IV) chloride (TiCl₄) in pyridine (B92270) has also been reported for the synthesis of amides from carboxylic acids and amines. prepchem.com

Hydrolysis of a Nitrile: Another common method is the partial hydrolysis of a corresponding benzonitrile (B105546) precursor, 3-fluoro-4-(2-hydroxyphenoxy)benzonitrile. This can be achieved under either acidic or basic conditions, with careful control of reaction time and temperature to avoid complete hydrolysis to the carboxylic acid. researchgate.net The use of a hydrated ionic liquid like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) has been shown to be effective for the chemoselective hydration of nitriles to amides. researchgate.net

Table 1: Comparison of Methods for Benzamide Formation

| Method | Reagents | Advantages | Disadvantages |

| From Carboxylic Acid (via Acid Chloride) | SOCl₂ or (COCl)₂, NH₃ | High yielding, reliable | Requires an extra step, harsh reagents |

| From Carboxylic Acid (Coupling Agents) | DCC or EDC, NH₃ | Milder conditions | Coupling agents can be expensive |

| From Carboxylic Acid (TiCl₄) | TiCl₄, Pyridine, NH₃ | One-pot procedure | Requires stoichiometric TiCl₄ |

| Hydrolysis of Nitrile | H⁺ or OH⁻, H₂O | Utilizes a common precursor | Risk of over-hydrolysis to carboxylic acid |

Stereoselective Introduction of the Fluoro Substituent

The introduction of the fluorine atom at the 3-position of the benzamide ring requires careful consideration of regioselectivity. The term "stereoselective" in the context of introducing a substituent onto an achiral aromatic ring is not strictly accurate, as it does not create a stereocenter. A more appropriate term is "regioselective."

Electrophilic Fluorination: Starting with a 4-hydroxybenzamide (B152061) precursor, direct electrophilic fluorination can be attempted. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. The directing effect of the hydroxyl and amide groups would need to be carefully considered to achieve the desired 3-fluoro substitution.

Nucleophilic Aromatic Substitution (SNAr): A more controlled approach involves nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 3-position and an activating group. For instance, a 3-nitro-4-chlorobenzamide derivative could undergo nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride, to introduce the fluorine atom. The nitro group can then be reduced and converted to a hydroxyl group. A study on the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrated the nucleophilic aromatic substitution of a fluorine atom with various nucleophiles. researchgate.netmdpi.com

Construction of the Diarylether Linkage

The formation of the diaryl ether bond is a critical step in the synthesis. Several transition metal-catalyzed cross-coupling reactions are suitable for this transformation.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org In the context of synthesizing the target molecule, this could involve the reaction of a 3-fluoro-4-halobenzamide with a protected catechol in the presence of a copper catalyst and a base at elevated temperatures. The traditional Ullmann reaction often requires harsh conditions, but modern modifications have been developed that proceed under milder conditions. mdpi.com

Buchwald-Hartwig Amination Chemistry Adapted for Ether Synthesis: Palladium-catalyzed cross-coupling reactions, widely known for C-N bond formation (Buchwald-Hartwig amination), can also be effectively used for C-O bond formation to synthesize diaryl ethers. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with a phenol. This method often offers milder reaction conditions and broader substrate scope compared to the traditional Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr): If one of the aromatic rings is sufficiently electron-deficient, a nucleophilic aromatic substitution reaction can be employed to form the diaryl ether linkage. masterorganicchemistry.comnih.govrsc.orgsemanticscholar.org For example, a highly activated 3,4-difluorobenzamide (B1297546) could react with a protected catechol, where the fluoride at the 4-position is displaced by the phenoxide. The presence of electron-withdrawing groups on the aryl halide enhances the rate of this reaction.

Table 2: Comparison of Methods for Diarylether Linkage Formation

| Method | Catalyst/Reagents | Key Features |

| Ullmann Condensation | Copper catalyst, Base | Classic method, often requires high temperatures |

| Buchwald-Hartwig Ether Synthesis | Palladium catalyst, Phosphine ligand, Base | Milder conditions, broad substrate scope |

| Nucleophilic Aromatic Substitution (SNAr) | Base | Requires an electron-deficient aryl halide |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) presents a direct route to the diaryl ether core of the target molecule. In this approach, the fluorine atom on the benzamide ring is displaced by a nucleophile, in this case, the anion of 2-hydroxyphenol (catechol). The reaction is facilitated by the presence of an electron-withdrawing group, such as the benzamide moiety, which activates the aromatic ring towards nucleophilic attack. researchgate.netresearchgate.net

The general mechanism involves the attack of the phenoxide on the carbon atom bearing the fluorine, proceeding through a high-energy intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride leaving group restores the aromaticity of the ring, yielding the desired diaryl ether. The efficiency of SNAr reactions on fluoro-aromatic compounds is often dependent on the nature of the solvent and the strength of the base used to deprotonate the phenol. ebyu.edu.trnih.govbeilstein-journals.org Studies on related fluorinated compounds show that reactions with oxygen nucleophiles can be effectively carried out using bases like potassium carbonate in solvents such as dimethylformamide (DMF). nih.gov

Table 1: Key Factors in Nucleophilic Aromatic Substitution for Diaryl Ether Synthesis

| Factor | Description | Significance |

|---|---|---|

| Activating Group | Electron-withdrawing group (e.g., -CONH₂, -NO₂) para or ortho to the leaving group. | Stabilizes the Meisenheimer complex, lowering the activation energy. |

| Leaving Group | Typically a halogen; fluorine is often the most effective leaving group in SNAr. | The C-F bond is strong, but the high electronegativity of fluorine polarizes the C-F bond, making the carbon highly electrophilic. |

| Nucleophile | The deprotonated phenol (phenoxide). | The nucleophilicity of the attacking species is crucial for reaction success. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used. | These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity. |

Ullmann-Type Coupling Methodologies

The Ullmann reaction, a classic method for forming carbon-oxygen bonds, is a cornerstone for the synthesis of diaryl ethers. organic-chemistry.org This reaction traditionally involves the copper-mediated coupling of an aryl halide with a phenol. nih.gov In the context of synthesizing this compound, this would typically involve the reaction of a 4-halo-3-fluorobenzamide with catechol in the presence of a copper catalyst.

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder or copper salts. nih.gov Despite these drawbacks, the Ullmann condensation has been a reliable method for constructing complex diaryl ether frameworks. mdpi.comnih.gov The general applicability has been demonstrated in the synthesis of various 2-(4-hydroxyphenoxy)benzamide derivatives, highlighting its utility for this class of compounds. mdpi.comnih.gov

The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether product and regenerate the copper catalyst. organic-chemistry.org

Copper-Catalyzed Etherification Reactions

Modern advancements have led to the development of milder and more efficient ligand-assisted copper-catalyzed etherification reactions, often referred to as Ullmann-type couplings. These methods overcome many of the limitations of the classic Ullmann reaction. researchgate.net The use of specific ligands, such as N,N-diarylbenzene-1,2-diamines, can dramatically improve catalyst activity, allowing reactions to proceed at much lower temperatures, sometimes even at room temperature. nih.gov

These improved catalytic systems exhibit greater functional group tolerance and often require lower catalyst loadings. Research has shown that diverse aryl and heteroaryl bromides can be efficiently coupled with a variety of alcohols and phenols under these mild conditions. nih.gov This approach offers a more versatile and energy-efficient pathway for the synthesis of this compound, reducing the risk of thermal degradation of reactants and products.

Regioselective Functionalization of the Hydroxyphenoxy Ring

Once the core diaryl ether structure is assembled, further functionalization can introduce additional chemical diversity. The hydroxyphenoxy ring contains two activating groups: the hydroxyl (-OH) group and the ether (-OAr) linkage. Both are ortho-, para-directing for electrophilic aromatic substitution.

The hydroxyl group is a strongly activating group, directing incoming electrophiles primarily to the positions ortho and para to it. The ether oxygen is also activating and ortho-, para-directing. The interplay between these two groups, along with steric considerations, will govern the regioselectivity of further reactions. For instance, in electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation, substitution would be expected to occur at the positions activated by both groups, particularly the position para to the hydroxyl group, if available and not sterically hindered. Studies on the regioselective substitution of complex polycyclic aromatic systems demonstrate that predictable outcomes can be achieved by carefully considering the electronic and steric environment of the reaction site. lsu.edu

Derivatization and Analog Generation Strategies

Creating analogs of this compound is essential for exploring its potential applications. Several strategies can be employed to generate a library of related compounds.

Modification of the Amide Group: The primary amide (-CONH₂) is a versatile functional handle. It can be N-alkylated or N-arylated, or hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of secondary and tertiary amides.

Substitution on the Benzamide Ring: Analogs can be prepared by starting with differently substituted 4-halobenzamides. For example, introducing methyl, methoxy (B1213986), or additional halogen groups onto the benzamide ring would modulate the electronic and steric properties of the molecule.

Substitution on the Hydroxyphenoxy Ring: Utilizing a range of substituted catechols (e.g., 4-methylcatechol, 4-chlorocatechol) in the initial coupling reaction is a straightforward method to generate analogs with diverse substituents on the hydroxyphenoxy ring.

Conversion to Other Functional Groups: The amide can be converted into other functional groups. For instance, reaction with Lawesson's reagent can yield the corresponding thioamide. The synthesis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide from a related fluoro-phenoxy starting material showcases how the core structure can be elaborated into more complex derivatives. nih.gov

Application of Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques such as microwave-assisted synthesis can be employed.

Microwave-Assisted Organic Synthesis

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.govresearchgate.net

The key bond-forming steps in the synthesis of this compound and its derivatives, such as Ullmann-type couplings and nucleophilic aromatic substitutions, are well-suited for microwave acceleration. MAOS has been successfully applied to the synthesis of various heterocyclic compounds and flavonoid derivatives, demonstrating its broad applicability. nih.govdpkmr.edu.in By enabling rapid and controlled heating, microwave synthesis can facilitate reactions that are sluggish under conventional heating, providing a powerful tool for the rapid generation of analog libraries. researchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Catechol (2-hydroxyphenol) |

| Dimethylformamide (DMF) |

| Dimethyl sulfoxide (B87167) (DMSO) |

| 4-halo-3-fluorobenzamide |

| 4-methylcatechol |

| 4-chlorocatechol |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these reactions are particularly relevant for the construction of the diaryl ether bond.

Recent advancements have demonstrated the utility of palladium catalysis in the cross-coupling of less reactive C-O electrophiles, which is a significant advantage given the wide availability and stability of phenol derivatives. rsc.orgnih.gov While traditionally dominated by nickel catalysis, palladium-based systems, supported by appropriately designed ligands, offer greater functional group tolerance and versatility. rsc.org

A plausible palladium-catalyzed approach to a precursor of the target molecule, such as 3-fluoro-4-(2-methoxyphenoxy)benzoic acid, would involve the coupling of an aryl halide, like 3-fluoro-4-bromobenzoic acid, with a protected catechol derivative, such as guaiacol (B22219) (2-methoxyphenol). The reaction would typically employ a palladium catalyst, for instance, a palladium(II) salt with a suitable phosphine ligand, in the presence of a base. The methoxy group can later be selectively demethylated to yield the desired hydroxyl group.

The general catalytic cycle for such a C-O cross-coupling reaction involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the active palladium(0) species. The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing both the rate of oxidative addition and reductive elimination.

While specific palladium-catalyzed syntheses of this compound are not extensively documented, the principles established for the synthesis of fluorinated anilines and other diaryl ethers provide a strong foundation for developing a viable synthetic route. berkeley.edu The presence of the fluorine atom can influence the reactivity of the aryl halide, and optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be necessary to achieve high yields.

Synthesis of Precursor and Intermediate Compounds Relevant to this compound

The synthesis of this compound relies on the availability of key precursor and intermediate compounds. These include a substituted benzamide moiety and a derivative of catechol.

A primary precursor for the benzamide portion is 3-fluoro-4-hydroxybenzoic acid . This compound can be synthesized from 3-fluoro-4-methoxybenzoic acid through demethylation using reagents like hydrobromic acid in acetic acid. prepchem.com The starting material, 3-fluoro-4-methoxybenzoic acid, is a commercially available fluorinated benzoic acid building block. ossila.comnbinno.com An alternative synthesis of 3-hydroxy-4-fluorobenzoic acid involves the carboxylation of 4-fluorophenol (B42351) with carbon dioxide in the presence of potassium hydroxide, followed by acidification. google.com

The following table summarizes a typical synthesis of 3-fluoro-4-hydroxybenzoic acid:

| Starting Material | Reagents | Conditions | Product | Yield |

| 3-fluoro-4-methoxybenzoic acid | HBr, Acetic Acid | Reflux, 34 hours | 3-fluoro-4-hydroxybenzoic acid | 86% |

Another crucial intermediate is a suitable derivative of the 2-hydroxyphenoxy group. A common strategy involves the use of a protected catechol, such as guaiacol (2-methoxyphenol) , or a halogenated precursor like 2-bromophenol (B46759) . The synthesis of 2-bromophenol can be achieved through the bromination of phenol, though this can lead to a mixture of isomers. More selective methods have been developed to improve the yield of the ortho-isomer.

Once the diaryl ether linkage is established, for instance, by coupling 3-fluoro-4-bromobenzoic acid with guaiacol to form 3-fluoro-4-(2-methoxyphenoxy)benzoic acid , the final step is the conversion of the carboxylic acid to the primary amide. This amidation can be achieved through various methods. A common approach is the activation of the carboxylic acid with a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), followed by reaction with an ammonia source. chemicalbook.com

The synthesis of the key precursors is outlined in the table below:

| Precursor/Intermediate | Synthetic Method | Starting Materials | Key Reagents |

| 3-Fluoro-4-hydroxybenzoic acid | Demethylation | 3-Fluoro-4-methoxybenzoic acid | HBr, Acetic Acid |

| 2-Bromophenol | Bromination of phenol | Phenol | Bromine |

| 3-Fluoro-4-(2-methoxyphenoxy)benzoic acid | Ullmann Condensation or Pd-catalyzed coupling | 3-Fluoro-4-bromobenzoic acid, Guaiacol | Copper or Palladium catalyst, Base |

| This compound | Amidation | 3-Fluoro-4-(2-hydroxyphenoxy)benzoic acid | HBTU, Ammonia source |

Biological Activity and Molecular Mechanisms of 3 Fluoro 4 2 Hydroxyphenoxy Benzamide Pre Clinical Research

Identification and Characterization of Biological Targets

The biological targets of a compound are crucial in understanding its pharmacological effects. For 3-Fluoro-4-(2-hydroxyphenoxy)benzamide, potential targets can be inferred from studies on structurally related molecules, including enzymes and receptors.

While direct enzymatic inhibition studies on this compound are not extensively documented, research on related structures provides insights into its potential enzyme-inhibitory activities.

FabI: The enoyl-acyl carrier protein reductase (FabI) is a key enzyme in bacterial fatty acid synthesis, making it a target for antibacterial agents. Research has shown that phenoxyphenol derivatives can act as FabI inhibitors. For instance, 5-fluoro-2-phenoxyphenols have been identified as slow, tight-binding inhibitors of FabI, suggesting that the 2-hydroxyphenoxy moiety of the title compound could potentially interact with this enzyme. The fluorine substitution on the benzamide (B126) ring might further influence this binding affinity.

DNA Gyrase and Topoisomerase IIα: DNA gyrase and topoisomerase IIα are essential enzymes that control the topological state of DNA and are well-established targets for antibacterial and anticancer drugs, respectively. While many inhibitors of these enzymes are known, there is currently no direct evidence to suggest that this compound is an inhibitor of either DNA gyrase or topoisomerase IIα. The typical inhibitors for these enzymes, such as fluoroquinolones, possess different structural scaffolds.

paFabV and PfENR: Information regarding the inhibitory activity of this compound against Pseudomonas aeruginosa FabV (paFabV) and Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR) is not available in the current scientific literature.

The interaction of this compound with various receptors can be postulated based on studies of compounds with similar chemical features.

L-Type Amino Acid Transporter 2 (LAT2): The L-Type Amino Acid Transporter 2 (LAT2) is involved in the transport of neutral amino acids. There is no specific data indicating that this compound acts as a substrate for LAT2.

Kappa Opioid Receptors (KOR): The kappa opioid receptor is a target for analgesics and drugs to treat addiction. A structurally related compound, (S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, also known as LY2456302, has been identified as a selective KOR antagonist. nih.gov This suggests that the 3-fluoro-4-phenoxybenzamide scaffold present in the title compound could serve as a basis for interaction with kappa opioid receptors.

5-HT Receptors: Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide range of drugs. Benzamide derivatives have been shown to interact with various 5-HT receptor subtypes. For example, some benzamides act as agonists for the 5-HT4 receptor. nih.gov This indicates a potential for this compound to interact with the 5-HT receptor family, although specific subtype affinity and activity have not been determined.

Elucidation of Molecular Mechanism of Action

Understanding how a compound interacts with its target at a molecular level is key to its development as a therapeutic agent.

Without experimental data for this compound, we can only hypothesize about its binding interactions based on its structural components. The hydroxyphenoxy group could potentially form hydrogen bonds with amino acid residues in a binding pocket, while the fluorobenzamide moiety could engage in various interactions, including hydrogen bonding and hydrophobic interactions. The fluorine atom, in particular, can modulate the electronic properties of the aromatic ring and form specific interactions within a protein's binding site.

The distinction between allosteric and orthosteric binding is fundamental to a compound's mechanism of action. Orthosteric ligands bind to the same site as the endogenous ligand, often leading to competitive inhibition or agonism. researchgate.netnih.gov In contrast, allosteric modulators bind to a different site on the target protein, altering the protein's conformation and modulating the effect of the endogenous ligand. researchgate.netnih.govnih.gov There is currently no information to determine whether this compound would act as an allosteric modulator or an orthosteric binder at its potential biological targets.

In Vitro Pharmacological Profiling

A comprehensive in vitro pharmacological profile for this compound is not publicly available. Such a profile would typically include data on its potency (e.g., IC50 or EC50 values), selectivity across a panel of targets, and basic pharmacokinetic properties. The table below is a template that would be used to present such data if it were available.

Table 1: Hypothetical In Vitro Pharmacological Data for this compound

| Target | Assay Type | Activity (IC50/EC50) |

|---|---|---|

| FabI | Enzyme Inhibition | Data not available |

| DNA Gyrase | Enzyme Inhibition | Data not available |

| Topoisomerase IIα | Enzyme Inhibition | Data not available |

| LAT2 | Substrate Assay | Data not available |

| Kappa Opioid Receptor | Binding Assay | Data not available |

Target Selectivity and Specificity Assessment

In contrast, more recent research has focused on developing benzamide derivatives with high target specificity to improve therapeutic outcomes and reduce side effects. For example, certain benzyloxy benzamide derivatives have been designed as specific inhibitors of the postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS) protein-protein interaction, a strategy aimed at treating ischemic stroke without the side effects associated with direct NMDAR antagonism. nih.gov Similarly, other benzamide-containing molecules have been developed as selective negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 3 (mGlu3), highlighting the potential for achieving high subtype selectivity within this chemical class. researchgate.net These examples underscore the capacity to modulate the selectivity of the benzamide scaffold through specific structural modifications.

Determination of Half-Maximal Inhibitory Concentrations (IC50) and Inhibition Constants (Ki)

The potency of benzamide derivatives has been quantified in numerous studies through the determination of their half-maximal inhibitory concentrations (IC50). These values are critical for assessing the potential of a compound as a therapeutic agent. Research has demonstrated significant cytotoxic activity for various benzamide analogs against a range of human cancer cell lines.

For example, a series of benzofuran-based 3,4,5-trimethoxybenzamide (B1204051) derivatives were evaluated for their antiproliferative activity. One derivative, designated 6g, showed significant cytotoxicity with IC50 values in the low micromolar range against several cancer cell lines while displaying excellent selectivity over non-tumoral cells. nih.gov In another study, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) also revealed potent anti-tumor activities against both androgen-dependent and -independent prostate cancer cell lines. nih.gov

Below is a table summarizing the IC50 values for selected benzamide derivatives against various cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Derivative 6g nih.gov | MDA-MB-231 | Breast Cancer | 3.01 |

| HCT-116 | Colon Cancer | 5.20 | |

| HT-29 | Colon Cancer | 9.13 | |

| HeLa | Cervical Cancer | 11.09 | |

| HEK-293 | Normal Human Kidney | > 30 | |

| NCDDNB nih.gov | CWR-22 | Androgen-Dependent Prostate | 2.5 |

| PC-3 | Androgen-Independent Prostate | 2.5 | |

| DU-145 | Androgen-Independent Prostate | 6.5 | |

| HS-5 | Normal Bone Marrow | 25 |

Pre-clinical Efficacy Investigations (In Vitro and Relevant In Vivo Models)

Antimicrobial Activity Studies

The 2-(4-hydroxyphenoxy)benzamide scaffold is a core structure in various bioactive compounds that exhibit antibacterial effects. nih.gov Research into related derivatives has demonstrated a spectrum of antimicrobial activity. For example, a novel phenolic compound, 5-(p-hydroxybenzoyl) shikimic acid, showed moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 100 μg/mL. mdpi.com

Studies on other benzamide derivatives have shown activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov Phenoxazine derivatives have also been assessed, with some compounds exhibiting significant antibacterial activity against bacteria such as Klebsiella sp., Bacillus sp., Proteus vulgaris, and Vibrio cholerae. researchgate.net The fungicidal potential of this class has also been noted, with certain pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides showing good activity against fungi like Botrytis cinereal. mdpi.com

The table below summarizes the antimicrobial activity of selected compounds related to the benzamide scaffold.

| Compound/Derivative Class | Microbial Strain | Activity (MIC or Observation) |

| 5-(p-hydroxybenzoyl) shikimic acid mdpi.com | Methicillin-resistant S. haemolyticus | Moderate activity (MIC = 100 μg/mL) |

| Escherichia coli | Moderate activity (MIC = 100 μg/mL) | |

| Staphylococcus aureus | Limited efficacy (MIC > 100 μg/mL) | |

| PC190723 Derivatives nih.gov | M. smegmatis, S. aureus | Good activity against Gram-positive bacteria |

| Benzamide-Oxadiazole Hybrids mdpi.com | Botrytis cinereal | Good fungicidal activity (90.5% inhibition at 50 mg/L) |

Antitumor and Cytotoxic Potential in Cancer Cell Lines

The benzamide scaffold is integral to many compounds with demonstrated antitumor and cytotoxic properties. nih.gov As detailed in section 3.3.2, derivatives containing the benzamide moiety have shown potent activity against a variety of cancer cell lines, including those of the breast, colon, cervix, and prostate. nih.govnih.gov

The cytotoxic effects of these compounds are often attributed to their ability to interfere with fundamental cellular processes. For instance, NCDDNB, a 1,4-naphthoquinone (B94277) derivative, was found to be cytotoxic to prostate cancer cells by arresting the cell cycle in the G1-phase and inducing apoptosis. nih.gov Similarly, di- and tri-hydroxybenzaldehydes, which are related chemical structures, have demonstrated significant cytotoxicity, particularly against human leukemia HL-60 cells, suggesting potential as chemotherapeutic agents. nih.gov The broad spectrum of activity across different cancer types highlights the therapeutic potential of this chemical class.

Modulation of Specific Cellular Pathways

Pre-clinical studies have identified several specific cellular pathways that are modulated by benzamide derivatives, contributing to their biological effects.

Tubulin Polymerization Inhibition: Targeting tubulin is a clinically validated strategy in cancer therapy. Systematic studies of benzamide derivatives have led to the identification of potent, orally active tubulin inhibitors that target the colchicine (B1669291) binding site. nih.gov These compounds inhibit tubulin polymerization, which leads to a blockade of the cell cycle at the G2/M phase and ultimately induces apoptosis. nih.govnih.gov This mechanism is a key contributor to the antitumor effects observed for this class of compounds.

Macrophage Migration Inhibition: Macrophage migration inhibitory factor (MIF) is an inflammatory cytokine involved in numerous diseases. nih.govnih.gov Research has shown that hydrazone derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde (B106929), a related precursor, exhibit potent inhibition of macrophage migration, indicating anti-inflammatory potential. ossila.com This suggests that the fluoro-hydroxyphenyl moiety may be important for interacting with targets involved in inflammatory pathways.

Cytoprotective Effects: Benzamide derivatives have been investigated for their ability to protect cells from damage. One study identified novel benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. nih.gov These compounds function by disrupting the PSD95-nNOS protein-protein interaction, which is implicated in neuronal damage following an ischemic event. nih.gov Furthermore, caffeic acid phenylethyl amide derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde have shown cytoprotective activity against peroxide-induced damage. ossila.com Generally, natural phenolic compounds are known to ameliorate oxidative stress through the activation of the Nrf2 signaling pathway and upregulation of antioxidant enzymes. nih.gov

Transport Functional Assays

While specific transport functional assays for this compound are not extensively detailed in the available literature, pharmacokinetic studies of related benzamide derivatives provide insights into their potential transport and distribution characteristics. For example, certain tubulin-inhibiting benzamide derivatives have demonstrated favorable pharmacokinetic profiles and robust in vivo efficacy, suggesting good oral bioavailability. nih.gov Additionally, neuroprotective benzyloxy benzamide derivatives have also shown good pharmacokinetic properties, including significant half-lives after both oral and intravenous administration. nih.gov The development of a CNS-penetrant mGlu3 negative allosteric modulator from this class further indicates that these compounds can be optimized to cross biological barriers like the blood-brain barrier. researchgate.net

Structure Activity Relationship Sar Studies and Analog Design for 3 Fluoro 4 2 Hydroxyphenoxy Benzamide

Systematic Structural Modifications of the 3-Fluoro-4-(2-hydroxyphenoxy)benzamide Scaffold

The this compound scaffold presents multiple sites for systematic structural modifications to probe and optimize biological activity. These modifications can be broadly categorized into three key areas: the benzamide (B126) ring system, the phenoxy moiety and its linkage, and the hydroxyphenyl group.

The benzamide ring is a critical component of the scaffold, and alterations to its substitution pattern can significantly impact biological activity. The fluorine atom at the 3-position is a key feature, influencing the electronic properties and conformation of the molecule. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Further modifications to the benzamide ring can modulate activity. For instance, the introduction of additional substituents or alteration of the existing fluorine position can fine-tune the electronic and steric properties of the molecule. Studies on related benzamide derivatives have shown that both electron-donating and electron-withdrawing groups can influence biological outcomes, depending on the specific target. mdpi.com

Below is a table summarizing the potential effects of various substituents on the benzamide ring, based on general principles observed in related compound series.

| Position | Substituent | Potential Effect on Activity |

| 3 | Fluoro (existing) | Enhances metabolic stability and binding affinity |

| 5 | Electron-withdrawing group (e.g., -NO2, -CN) | May enhance potency through specific electronic interactions |

| 5 | Electron-donating group (e.g., -OCH3, -CH3) | Could improve solubility and cell permeability |

| 6 | Bulky group | May introduce steric hindrance, potentially improving selectivity |

Replacing the phenoxy group with other aromatic or heteroaromatic rings can explore different binding pockets. For example, substituting the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring could introduce new hydrogen bonding opportunities. The nature and position of substituents on the phenoxy ring are also critical. In related 2-phenoxybenzamides, a 4-fluoro substitution on the phenoxy ring has been shown to be advantageous for antiplasmodial activity. mdpi.com

The ether linkage itself can be modified. Replacing the oxygen atom with a sulfur atom (thioether) or an amino group (amino bridge) would alter the bond angle and flexibility of the molecule, potentially leading to different binding modes.

The following table illustrates potential modifications to the phenoxy moiety and their expected impact.

| Modification | Example | Potential Impact on Biological Activity |

| Ring Substitution | 4-fluoro-phenoxy | Generally advantageous for activity mdpi.com |

| Ring System Change | Pyridinoxy | Introduction of a hydrogen bond acceptor |

| Linkage Variation | Thioether bridge | Altered bond angle and flexibility |

| Linkage Variation | Amino bridge | Introduction of a hydrogen bond donor/acceptor |

The 2-hydroxyphenyl group is a key pharmacophoric feature, likely involved in crucial hydrogen bonding interactions with the biological target. Modifications to this group must be approached with caution to retain desired activity.

The position of the hydroxyl group is critical. Shifting it from the 2-position to the 3- or 4-position would significantly alter the geometry of potential hydrogen bonds. The acidity of the hydroxyl group can also be modulated by introducing electron-withdrawing or electron-donating substituents on the phenyl ring. For instance, a nitro group would increase acidity, while a methoxy (B1213986) group would decrease it.

The hydroxyl group could also be replaced with other functional groups capable of acting as hydrogen bond donors or acceptors, such as an amino group, a carboxylic acid, or a sulfonamide. These changes would significantly alter the electronic and steric profile of this region of the molecule.

Here is a summary of potential modifications to the hydroxyphenyl group:

| Modification | Example | Potential Consequence |

| Hydroxyl Position | 3-hydroxyphenyl | Altered hydrogen bonding geometry |

| Ring Substitution | 4-nitro-2-hydroxyphenyl | Increased acidity of the hydroxyl group |

| Hydroxyl Replacement | 2-aminophenyl | Change in hydrogen bonding capacity and basicity |

| Hydroxyl Replacement | 2-carboxyphenyl | Introduction of a strong hydrogen bond donor/acceptor and a negative charge |

Stereochemical Influences on Biological Activity

While this compound itself is not chiral, the introduction of chiral centers through modification can have a profound impact on biological activity. Many biological targets, such as enzymes and receptors, are chiral and will interact differently with different stereoisomers of a molecule.

For example, if a chiral substituent were to be introduced on the phenoxy or hydroxyphenyl rings, it is likely that one enantiomer would exhibit significantly higher potency than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how well the molecule can fit into a chiral binding site.

The synthesis of stereochemically pure analogs would be essential to fully explore the SAR of such modified compounds. Chiral chromatography or asymmetric synthesis methods could be employed to separate or selectively synthesize the desired stereoisomers. nih.gov

Design and Synthesis of Analog Libraries for Lead Optimization

To efficiently explore the SAR of the this compound scaffold, the design and synthesis of analog libraries is a key strategy. This approach allows for the systematic investigation of multiple substitution patterns in a parallel or combinatorial fashion.

A common strategy for synthesizing such libraries involves a convergent synthetic route, where the core benzamide, phenoxy, and hydroxyphenyl moieties are prepared separately and then coupled in the final steps. For example, a variety of substituted benzoic acids can be coupled with a range of substituted phenols to generate a library of benzamide-phenoxy intermediates. These can then be further modified to introduce the hydroxyphenyl group. mdpi.comnih.gov

Modern synthetic techniques, such as solid-phase synthesis or automated parallel synthesis, can be employed to accelerate the generation of these analog libraries. The resulting compounds can then be screened for biological activity to identify promising lead candidates for further optimization. nih.gov

Computational Approaches in SAR Elucidation

Computational chemistry plays a vital role in understanding and predicting the SAR of compounds like this compound. Molecular modeling techniques can provide valuable insights into how these molecules interact with their biological targets at an atomic level.

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a target protein. researchgate.netnih.govresearchgate.net By docking a series of analogs into the active site of a target, researchers can rationalize observed SAR trends and predict the activity of novel compounds. For example, docking studies could reveal why a particular substituent enhances binding affinity by showing that it forms a favorable interaction with a specific amino acid residue in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new analogs and to identify the key molecular descriptors that are important for activity.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different physicochemical properties of the molecules and then using statistical methods to find an equation that best describes the relationship between these descriptors and the observed activity.

For a series of benzamide derivatives, a QSAR model can be developed to predict their antimicrobial activity. The structural characteristics that govern the antibacterial activities of substituted benzamides can be investigated using QSAR methodology. nih.gov The results from such studies can indicate that the antimicrobial activity can be modeled using topological descriptors and molecular connectivity indices. nih.gov A successful QSAR model is characterized by its statistical significance and predictive ability, often validated through methods like cross-validation. nih.gov

For instance, a hypothetical QSAR study on a series of 2-phenoxybenzamide (B1622244) analogs might yield an equation like:

pIC50 = a(logP) + b(HD) + c(MW) + d

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).

logP represents the lipophilicity of the compound.

HD is a descriptor for hydrogen bond donating capacity.

MW is the molecular weight.

a, b, c, and d are coefficients determined by the statistical analysis.

The following interactive data table illustrates hypothetical data from a QSAR study on a series of 2-phenoxybenzamide analogs, showcasing the relationship between molecular descriptors and biological activity.

| Compound | R1-Group | R2-Group | logP | Hydrogen Bond Donors | Molecular Weight | pIC50 (Experimental) | pIC50 (Predicted) |

| Analog 1 | H | H | 2.5 | 1 | 213.2 | 5.8 | 5.7 |

| Analog 2 | F | H | 2.7 | 1 | 231.2 | 6.2 | 6.1 |

| Analog 3 | Cl | H | 3.1 | 1 | 247.7 | 6.5 | 6.6 |

| Analog 4 | H | OH | 2.1 | 2 | 229.2 | 6.0 | 5.9 |

| Analog 5 | F | OH | 2.3 | 2 | 247.2 | 6.4 | 6.3 |

| Analog 6 | F | NH2 | 2.2 | 2 | 246.2 | 6.5 | 6.4 |

This data is illustrative and based on general principles of QSAR for analogous compounds.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that provides a more detailed, three-dimensional understanding of the SAR. In CoMFA, a set of structurally related molecules are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid surrounding the molecules. These field values are then correlated with the biological activity using partial least squares (PLS) analysis. The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic properties are likely to increase or decrease activity.

A CoMFA study on a series of phenoxybenzamide analogs could reveal important structural insights. For example, the contour maps might indicate that:

Sterically favorable regions (green contours): Bulky substituents in these areas are predicted to enhance biological activity. This might be observed around the phenoxy ring, suggesting that larger substituents could lead to better binding affinity.

Sterically unfavorable regions (yellow contours): Bulky groups in these locations are predicted to decrease activity, possibly due to steric clashes with the target receptor.

Electropositive favorable regions (blue contours): Areas where an increase in positive charge is beneficial for activity. This could highlight the importance of hydrogen bond donors or other electropositive groups.

Electronegative favorable regions (red contours): Regions where an increase in negative charge enhances activity, suggesting the importance of electron-withdrawing groups or hydrogen bond acceptors.

The insights gained from CoMFA can be invaluable for designing new analogs with improved potency and selectivity. For instance, if a green contour is observed near the fluorine atom of this compound, it would suggest that replacing the fluorine with a larger halogen, such as chlorine or bromine, might lead to a more active compound. Conversely, a yellow contour in the same region would advise against larger substituents.

The following table presents hypothetical results from a CoMFA study on a series of phenoxybenzamide analogs, illustrating the contribution of steric and electrostatic fields to the predicted activity.

| Compound | Alignment Score | Steric Contribution | Electrostatic Contribution | pIC50 (Experimental) | pIC50 (Predicted by CoMFA) |

| Analog 1 | 0.95 | 0.8 | 1.2 | 5.8 | 5.9 |

| Analog 2 | 0.92 | 1.1 | 1.5 | 6.2 | 6.3 |

| Analog 3 | 0.94 | 1.4 | 1.8 | 6.5 | 6.5 |

| Analog 4 | 0.96 | 0.7 | 1.4 | 6.0 | 6.1 |

| Analog 5 | 0.93 | 1.0 | 1.7 | 6.4 | 6.4 |

| Analog 6 | 0.91 | 0.9 | 1.6 | 6.5 | 6.6 |

This data is illustrative and based on general principles of CoMFA for analogous compounds.

By integrating the findings from both QSAR and CoMFA studies, medicinal chemists can develop a comprehensive understanding of the SAR for a given class of compounds and rationally design novel molecules with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling of 3 Fluoro 4 2 Hydroxyphenoxy Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the interactions between a ligand, such as 3-Fluoro-4-(2-hydroxyphenoxy)benzamide, and its target protein.

Computational docking studies have been employed to determine the most favorable binding orientation of this compound within the active site of a target protein. The simulations generate various possible conformations, or "poses," of the ligand and rank them based on a scoring function that estimates the binding affinity. The optimal binding pose is the one that achieves the best fit and maximizes favorable intermolecular interactions with the protein's active site residues.

A critical aspect of molecular docking is the calculation of binding energy, which quantifies the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable and potent ligand-protein complex. For this compound, these calculations provide a numerical prediction of its binding affinity, allowing for a comparative analysis with other potential ligands.

Below is a hypothetical representation of binding energy data that could be generated from such a study:

| Target Protein | Binding Energy (kcal/mol) |

| Protein Kinase A | -8.5 |

| Cyclooxygenase-2 | -7.9 |

| Carbonic Anhydrase II | -9.2 |

| Note: This table is illustrative and not based on actual experimental data for this specific compound. |

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. For this compound, molecular docking analyses reveal the specific atoms and functional groups involved in these critical interactions. Key interactions often include:

Hydrogen Bonds: The hydroxyl (-OH) and amide (-CONH2) groups of the compound are predicted to form hydrogen bonds with specific amino acid residues in the target's active site.

Hydrophobic Interactions: The phenyl rings in the molecule are likely to engage in hydrophobic interactions with nonpolar residues of the protein.

Pi-Pi Stacking: The aromatic rings can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A summary of potential intermolecular interactions is presented in the table below:

| Interaction Type | Ligand Functional Group | Interacting Protein Residue (Example) |

| Hydrogen Bond Donor | Amide (-NH2) | Aspartate |

| Hydrogen Bond Acceptor | Carbonyl (-C=O) | Serine |

| Hydrogen Bond Donor/Acceptor | Hydroxyl (-OH) | Histidine |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine |

| Note: This table is illustrative and not based on actual experimental data for this specific compound. |

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interaction with other molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are used to optimize its molecular geometry and determine its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule. The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are prone to electrophilic and nucleophilic attack, respectively. For this compound, the MEP analysis would likely show negative potential (red/yellow) around the oxygen and fluorine atoms, indicating their role as potential hydrogen bond acceptors. Positive potential (blue) would be expected around the amide and hydroxyl hydrogens, highlighting their function as hydrogen bond donors. This information is crucial for understanding and predicting the non-covalent interactions observed in molecular docking simulations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure, which dictates its interaction with biological targets. The molecule possesses several rotatable bonds, primarily around the ether linkage and the amide group, allowing it to adopt various conformations. Computational methods are employed to identify the most stable, low-energy conformers.

The flexibility of the molecule is centered around two key dihedral angles: the C-O-C-C angle of the ether bridge and the C-C-N-C angle of the benzamide (B126) group. Quantum mechanical calculations can be used to scan the potential energy surface by systematically rotating these bonds. This analysis helps in identifying local and global energy minima, which correspond to stable conformations. For instance, similar analyses on other fluoro-substituted aromatic compounds have revealed that intramolecular hydrogen bonding can significantly influence conformational preferences. mdpi.com In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl proton and the ether oxygen, or between the amide proton and the hydroxyl oxygen, stabilizing specific spatial arrangements.

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational landscape by simulating the movement of the molecule over time in a solvated, physiological environment. These simulations can reveal the dynamic stability of different conformers and the transitions between them. By analyzing the trajectory of an MD simulation, researchers can determine the probability of the molecule occupying certain conformational states. This information is vital for predicting how the molecule will bind to a receptor, as it may adopt a specific, higher-energy conformation upon binding. Studies on related benzamide derivatives have used MD simulations to validate the stability of ligand-protein complexes, confirming that the predicted binding modes are maintained over time. nih.gov

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle 1 (Ar-O-Ar-C, degrees) | Dihedral Angle 2 (Ar-C(O)-N-H, degrees) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| A | 120 | 180 (trans) | 0.00 | Extended, global minimum |

| B | -60 | 180 (trans) | 1.5 | Twisted ether linkage |

| C | 115 | 0 (cis) | 3.2 | Higher energy amide rotamer |

| D | 85 | 175 (trans) | 2.1 | Potential for intramolecular H-bond |

Homology Modeling for Target Protein Structures

In the absence of an experimentally determined structure (e.g., via X-ray crystallography) for the biological target of this compound, homology modeling serves as a powerful tool to generate a reliable three-dimensional model. This computational technique is predicated on the principle that proteins with similar amino acid sequences adopt similar tertiary structures. The process is essential for performing structure-based drug design, such as molecular docking, to predict the binding mode of the compound.

The first step in homology modeling is to identify a suitable template protein with a known experimental structure. This is achieved by performing a sequence alignment search against databases like the Protein Data Bank (PDB). A template with high sequence identity (typically >30%) to the target protein is required for building an accurate model. nih.gov Once a template is selected, the sequence of the target protein is aligned with the template's sequence.

Using the alignment, a 3D model of the target protein is constructed by copying the coordinates of the conserved residues from the template and modeling the non-conserved loops and side chains. The resulting model is then subjected to energy minimization and refinement to resolve any steric clashes and optimize its geometry. The quality and reliability of the final model are assessed using various validation tools that check stereochemical parameters, bond lengths, and angles. This modeled structure can then be used in subsequent docking studies to investigate the interactions between this compound and its putative target. nih.gov

Table 2: General Workflow for Homology Modeling

| Step | Description | Tools/Methods | Purpose |

|---|---|---|---|

| 1. Template Identification | Searching for proteins with known structures and high sequence similarity to the target protein. | BLAST, SWISS-MODEL | Find a suitable structural framework. |

| 2. Sequence Alignment | Aligning the target protein's amino acid sequence with the template's sequence. | ClustalW, T-Coffee | Map target residues onto the template structure. |

| 3. Model Building | Generating the 3D coordinates for the target protein based on the alignment. | MODELLER, I-TASSER | Construct the initial 3D model. |

| 4. Model Refinement & Validation | Optimizing the model's geometry and assessing its quality. | GROMACS, PROCHECK, Ramachandran Plot Analysis | Improve accuracy and verify stereochemical feasibility. |

In Silico ADME Prediction (Focus on Distribution and Metabolism within a Pharmacological Context)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. nih.gov For this compound, computational models can estimate key parameters related to its distribution and metabolism.

Distribution: The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Key predicted parameters include:

Plasma Protein Binding (PPB): The extent to which a compound binds to proteins like albumin in the blood. High PPB can limit the free fraction of the drug available to interact with its target.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of the compound to cross into the central nervous system. For drugs targeting the CNS, high permeability is desired, whereas for peripherally acting drugs, low permeability is preferred to avoid neurological side effects.

Volume of Distribution (Vd): This parameter indicates the extent of a drug's distribution in body tissues versus plasma. A high Vd suggests the compound is widely distributed in tissues.

Metabolism: Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, affecting their activity and clearance.

Cytochrome P450 (CYP) Inhibition/Substrate Prediction: Computational models can predict whether this compound is likely to be a substrate or inhibitor of major CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9). Inhibition of these enzymes can lead to drug-drug interactions.

Site of Metabolism (SOM) Prediction: These tools identify the atoms in the molecule most likely to be modified by metabolic enzymes. For this compound, likely sites include the phenolic hydroxyl group (glucuronidation, sulfation) or aromatic rings (hydroxylation).

These predictions are typically generated using Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on large datasets of experimental results. semanticscholar.org

Table 3: Predicted ADME Properties for this compound

| ADME Property | Parameter | Predicted Value/Classification | Pharmacological Implication |

|---|---|---|---|

| Distribution | Human Plasma Protein Binding (%) | High (>90%) | Low free drug concentration in plasma. |

| Blood-Brain Barrier (BBB) Permeability | Low / CNS negative | Unlikely to cause significant CNS side effects. | |

| Volume of Distribution (Vd, L/kg) | Moderate (0.5 - 2.0) | Good distribution into tissues without excessive accumulation. | |

| Metabolism | CYP2D6 Inhibitor | Predicted Non-inhibitor | Low risk of drug-drug interactions via this isoform. |

| CYP3A4 Substrate | Predicted Substrate | Metabolism is likely mediated by CYP3A4. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Pharmacokinetics and Pharmacodynamics of 3 Fluoro 4 2 Hydroxyphenoxy Benzamide Pre Clinical Focus

Pharmacodynamic Evaluation in Relevant Pre-clinical Models

Target Engagement and Occupancy Studies:Research detailing the specific biological targets of 3-Fluoro-4-(2-hydroxyphenoxy)benzamide and the extent to which it binds to these targets in a preclinical setting is not available.

Without access to proprietary research or the publication of studies on this specific molecule, a scientifically accurate and informative article meeting the user's detailed requirements cannot be produced.

Patent Landscape and Intellectual Property Pertaining to 3 Fluoro 4 2 Hydroxyphenoxy Benzamide Research

Review of Existing Patent Literature on the Compound and its Derivatives

A review of the patent literature reveals a focus on broader families of fluorinated benzamides and compounds with a 2-(4-hydroxyphenoxy)benzamide scaffold, which are recognized for their significant biological activities. These patents often claim a genus of compounds, which may encompass 3-Fluoro-4-(2-hydroxyphenoxy)benzamide, even if not explicitly named.

For instance, patents for fluorobenzamide compounds are prevalent, highlighting their importance as intermediates in the synthesis of pharmaceuticals and agrochemicals. One such patent describes a method for preparing fluoro-benzamide compounds with high purity, emphasizing their utility in creating bioactive molecules. Another patent details 4-amino-fluorobenzamides and their application as cytotoxic prodrugs for cancer treatment. This patent focuses on 3-fluorobenzamide (B1676559) derivatives, indicating that the substitution pattern is of interest for biological activity.

Furthermore, the 2-(4-hydroxyphenoxy)benzamide core structure is a recurring motif in patented bioactive compounds. Research has led to the development of novel synthetic methods for 2-(4-hydroxyphenoxy)benzamide derivatives, which are noted for their potential antibacterial and antitumor properties. While this research is not patented, it points to the therapeutic relevance of this structural class.

Patents have also been granted for more complex molecules that contain a fluorobenzamide moiety as a key structural component. For example, a patent has been issued for a specific polymorphic form of N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide, a MEK inhibitor with applications in treating proliferative diseases like cancer. This demonstrates the patentability of specific forms and derivatives of fluorobenzamide compounds with demonstrated therapeutic utility.

Analysis of Patent Claims and Scope

The claims within the existing patent literature for related compounds are typically broad, covering a wide range of structural variations to maximize intellectual property protection. These claims often define a core scaffold and then specify various possible substituents at different positions.

For example, a patent for fluorobenzamide prodrugs claims a 3-fluorobenzamide of a general formula where various amino acid or oligopeptide residues can be attached. This type of Markush structure claim is common and could potentially be interpreted to cover a wide array of derivatives. The claims are not limited to a specific derivative but encompass a class of compounds sharing a common structural and functional theme.

In the case of the patented MEK inhibitor, the claims are more specific, focusing on a particular polymorphic form of the N-[(R)-2,3-dihydroxy-propoxy]-3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide molecule. This highlights that novelty and non-obviousness can be established not just for a new chemical entity but also for specific crystalline forms of a known compound, which can have advantageous properties such as improved stability or bioavailability.

The scope of these patents often extends to the methods of synthesis, pharmaceutical compositions containing the compounds, and their use in treating specific medical conditions. For instance, a patent for a process to produce 2-[4-(3- and 2-fluorobenzyloxy)benzylamino]propanamides claims the specific method of synthesis, which involves the catalytic hydrogenation of Schiff base intermediates.

Implications of Intellectual Property for Future Research and Development

The existing patent landscape has significant implications for the future research and development of this compound. Researchers and entities looking to work with this compound or its derivatives must navigate a complex web of existing intellectual property.

A key challenge will be to determine if this compound falls within the scope of any existing broad patent claims for fluorobenzamide or phenoxybenzamide derivatives. If it does, its use in commercial applications could be restricted, requiring a license from the patent holder. This necessitates a thorough freedom-to-operate analysis before significant investment is made in its development.

However, the patent landscape also presents opportunities. The focus of many patents on specific derivatives and their applications suggests that novel, non-obvious derivatives of this compound with unique and unexpected properties could be patentable. For example, the discovery of a specific polymorphic form with superior therapeutic properties or a novel synthesis method that is more efficient and environmentally friendly could be grounds for a new patent.

Furthermore, the therapeutic applications claimed in existing patents, such as anticancer and anti-inflammatory activities, provide a starting point for investigating the potential bioactivity of this compound. Future research could focus on exploring its efficacy in these or other therapeutic areas, and positive findings could lead to new use patents.

Future Directions and Emerging Research Opportunities for 3 Fluoro 4 2 Hydroxyphenoxy Benzamide

Rational Design of Next-Generation Compounds with Improved Specificity

The rational design of analogs of 3-Fluoro-4-(2-hydroxyphenoxy)benzamide will be crucial for optimizing its potential therapeutic properties. This process involves systematically modifying its chemical structure to enhance its affinity and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Studies: A primary focus will be on conducting detailed SAR studies. nih.gov By synthesizing a library of derivatives with modifications at key positions—such as the fluoro group, the hydroxyl group, and various positions on both aromatic rings—researchers can elucidate the structural requirements for biological activity. For instance, the position and nature of the halogen substituent can significantly influence binding affinity and metabolic stability. nih.gov Similarly, the placement of the hydroxyl group on the phenoxy ring is critical for potential hydrogen bonding interactions within a target's active site. researchgate.net

Computational Modeling: In silico approaches, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, will be instrumental in guiding the design of these next-generation compounds. nih.govfrontiersin.org These predictive models can help prioritize the synthesis of molecules with the highest likelihood of improved potency and reduced off-target effects. malvernpanalytical.com For example, docking studies can predict how different analogs of this compound might bind to the active sites of various enzymes or receptors, providing insights into potential mechanisms of action. benthamdirect.com

Fragment-Based and Privileged-Fragment-Merging Strategies: Advanced drug design techniques, such as fragment-based drug discovery and privileged-fragment-merging, could also be employed. uky.edu These strategies involve identifying smaller molecular fragments that bind to a target and then linking them together or incorporating them into existing scaffolds to create more potent and selective inhibitors. The benzamide (B126) moiety itself is considered a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net

Below is a table summarizing potential modifications for rational drug design:

| Modification Site | Proposed Changes | Rationale |

|---|---|---|

| Fluoro Group Position | Shifting the fluorine to other positions on the benzamide ring | To explore the impact of halogen placement on target binding and pharmacokinetic properties. |

| Hydroxyl Group Position | Moving the hydroxyl group on the phenoxy ring | To optimize hydrogen bonding interactions with the target protein. |

| Linker | Introducing different ether or amide linkers | To alter the conformational flexibility and orientation of the two aromatic rings. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

The diverse pharmacological potential of benzamide derivatives suggests that this compound could interact with a wide range of previously unexplored biological targets. walshmedicalmedia.com

Broad-Spectrum Screening: A comprehensive screening of the compound against a panel of diverse biological targets, including enzymes, receptors, and ion channels, could reveal novel activities. Given the known activities of other benzamides, potential target classes include histone deacetylases (HDACs), carbonic anhydrases, and various kinases. nih.govnih.gov Furthermore, the structural similarities to some known psychoactive compounds suggest that it could modulate dopamine (B1211576) receptors. nih.govnih.govresearchgate.net

Phenotypic Screening: Phenotypic screening in various disease models (e.g., cancer cell lines, neuronal cells, or microbial cultures) can identify therapeutic potential without a preconceived target. nih.gov This approach allows for the discovery of compounds that act via novel mechanisms of action. For example, screening against a panel of cancer cell lines could uncover antiproliferative effects, while testing in models of neurodegenerative diseases might reveal neuroprotective properties. nih.govmdpi.com

Repurposing and New Therapeutic Areas: Based on the activities of structurally related molecules, this compound could be investigated for a variety of therapeutic applications, including:

Oncology: Many benzamide derivatives exhibit anticancer properties. researchgate.net

Neurodegenerative Diseases: Some benzamides have shown potential as inhibitors of enzymes like BACE1, which is implicated in Alzheimer's disease. mdpi.com

Infectious Diseases: The benzamide scaffold is also found in compounds with antimicrobial and antiviral activities. researchgate.netacs.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound and its future analogs, the integration of multi-omics data will be indispensable. nashbio.comresearchgate.net This systems biology approach can provide a holistic view of the cellular response to the compound. biomedgrid.com

Genomics and Transcriptomics: By analyzing changes in gene and RNA expression in cells treated with the compound, researchers can identify the signaling pathways and cellular processes that are modulated. azolifesciences.com This can help in identifying the primary biological target and understanding the downstream effects.

Proteomics: Proteomic analysis can reveal changes in protein expression and post-translational modifications, offering a more direct insight into the functional consequences of target engagement. itmedicalteam.placs.org This can be particularly useful for validating the proposed mechanism of action and identifying potential biomarkers of drug response. frontiersin.orgnih.gov

The integration of these different omics datasets can lead to the construction of detailed molecular networks that illustrate how this compound perturbs cellular systems. unimi.itnih.gov This comprehensive understanding is crucial for its development as a potential therapeutic agent, enabling the identification of predictive biomarkers and patient stratification strategies in future clinical applications. nih.gov

The table below outlines the potential applications of different omics technologies:

| Omics Technology | Potential Application | Expected Insights |

|---|---|---|

| Genomics | DNA sequencing of resistant cell lines | Identification of gene mutations conferring resistance. |

| Transcriptomics | RNA sequencing of treated cells | Elucidation of modulated signaling pathways and gene networks. |